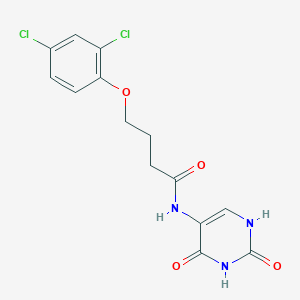
8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
Übersicht
Beschreibung
8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1451400 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Efficiency
Research on quinoxaline compounds, closely related to quinoline derivatives, demonstrates their potential as corrosion inhibitors for metals in acidic environments. A theoretical study employing Density Functional Theory (DFT) methods on quinoxalines highlights the relationship between their molecular structure and efficiency in inhibiting copper corrosion in nitric acid media. The study provides insight into how modifications in the molecular structure of such compounds could enhance their protective capabilities against corrosion, suggesting similar potential for quinoline derivatives like 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide (Zarrouk et al., 2014).
Anticancer Activity
The synthesis and characterization of hydrazide derivatives incorporating a quinoline moiety have led to the discovery of compounds with significant anticancer activity. One study identifies a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, and its derivatives, showing considerable efficacy against neuroblastoma and breast adenocarcinoma cell lines. This research underscores the potential of quinoline-based compounds in developing new cancer therapies, suggesting a promising area for further exploration of this compound and its analogs (Bingul et al., 2016).
Catalytic and Biological Activities
Quinoline derivatives are pivotal in various chemical reactions and biological activities. Synthesis and characterization efforts have led to the identification of novel quinoline compounds with potential antibacterial, anticancer, and catalytic activities. These activities include the inhibition of microbial growth and the facilitation of ethylene oligomerization in industrial processes. The diverse functional applications of these compounds highlight their significance in scientific research and their potential utility in industrial and pharmaceutical fields. This broad spectrum of activities suggests that compounds like this compound could serve multiple roles, from serving as catalysts in chemical synthesis to acting as active agents in treating diseases (Sun et al., 2002).
Eigenschaften
IUPAC Name |
8-chloro-2-(4-ethylphenyl)-N-[(Z)-2-methylpropylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-4-15-8-10-16(11-9-15)20-12-18(22(27)26-24-13-14(2)3)17-6-5-7-19(23)21(17)25-20/h5-14H,4H2,1-3H3,(H,26,27)/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAGFFVREFVPCM-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN=CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N/N=C\C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4574339.png)

![1-({4-[3-(4-morpholinyl)-3-oxopropyl]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4574350.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4574356.png)
![(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B4574362.png)
![Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate](/img/structure/B4574377.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4574379.png)
![7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4574384.png)
![4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4574388.png)
![5-({[2-(1-azepanylcarbonyl)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4574395.png)
![4-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4574401.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4574422.png)

